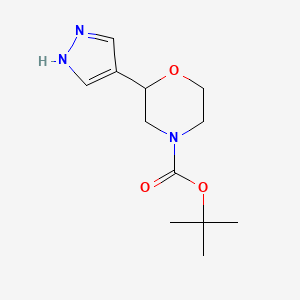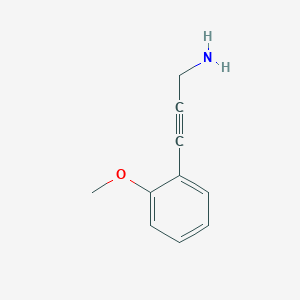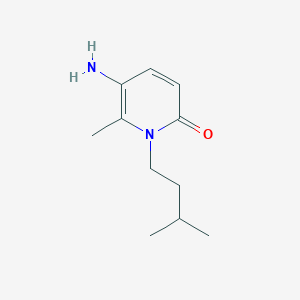
5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a dihydropyridinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one typically involves the condensation of 3,4-diaminotoluene with urea, followed by nitration and reduction reactions. The process can be summarized as follows :
Condensation: 3,4-diaminotoluene is condensed with urea to form 5-methyl benzimidazolone.
Nitration: The 5-methyl benzimidazolone undergoes nitration using dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone.
Reduction: The 5-nitro-6-methyl benzimidazolone is reduced using ferrous powder in an alcohol-water system or hydrogenation with a DMF-water system and a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The use of recyclable solvents and cost-effective catalysts is emphasized to reduce production costs and environmental impact .
化学反応の分析
Types of Reactions
5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Amino-6-methylbenzimidazolone: Shares a similar structure but lacks the 3-methylbutyl group.
5-Acetoacetlamino benzimdazolone: Contains an acetoacetyl group instead of the 3-methylbutyl group.
Uniqueness
5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
5-amino-6-methyl-1-(3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-8(2)6-7-13-9(3)10(12)4-5-11(13)14/h4-5,8H,6-7,12H2,1-3H3 |
InChIキー |
PEANQYMTFLSKMH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=O)N1CCC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


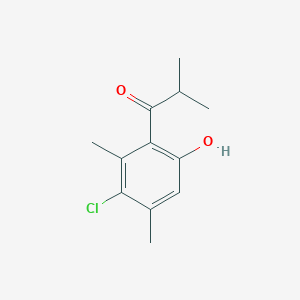
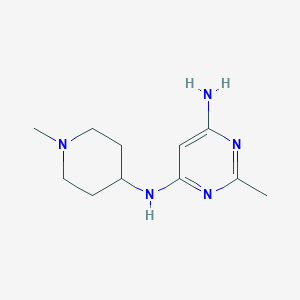
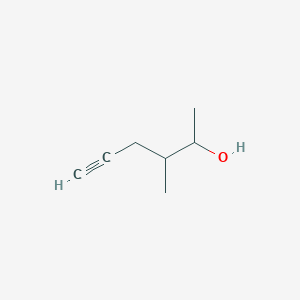
![tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13323202.png)
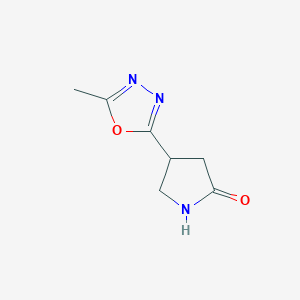

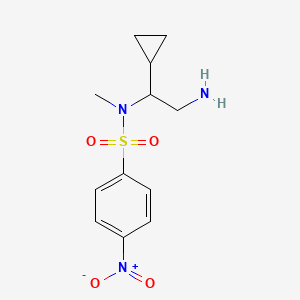
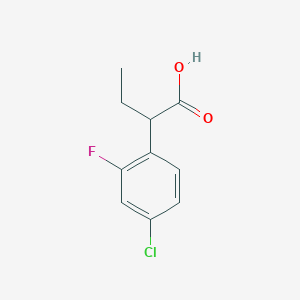
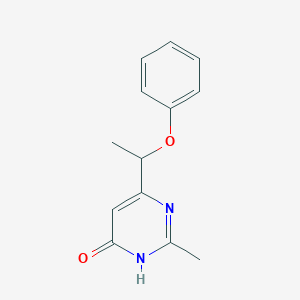
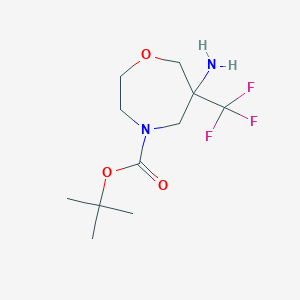
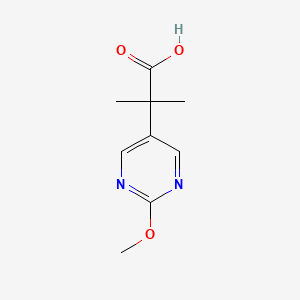
![4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)
